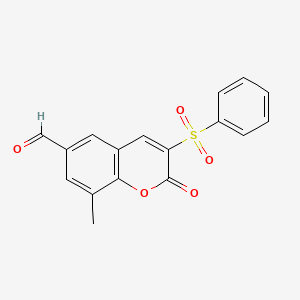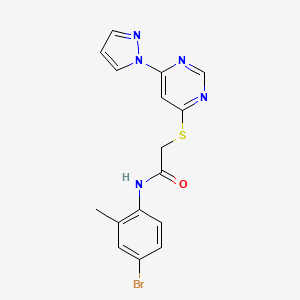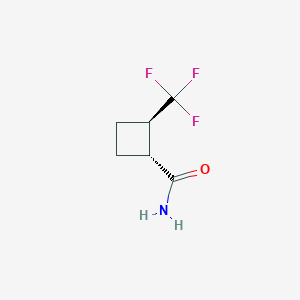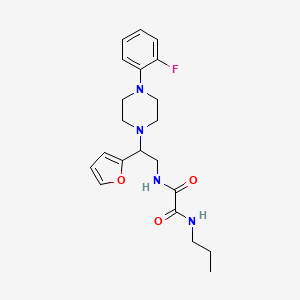![molecular formula C20H24FN3O B2683807 N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide CAS No. 303151-21-5](/img/structure/B2683807.png)
N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a fluorophenyl group and a phenyl group, making it a molecule of interest in various fields, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide typically involves multiple steps:
Formation of the Piperazine Ring: The initial step often involves the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Fluorophenyl Group: The piperazine ring is then substituted with a fluorophenyl group. This can be done using a nucleophilic aromatic substitution reaction where the piperazine reacts with a fluorobenzene derivative in the presence of a base.
Attachment of the Phenyl Group: The next step involves attaching a phenyl group to the piperazine ring. This can be achieved through a coupling reaction, such as the Suzuki or Heck reaction, using appropriate catalysts and conditions.
Formation of the Amide Bond: Finally, the amide bond is formed by reacting the substituted piperazine with 2-methylpropanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amide bond, converting it to an amine under appropriate conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding amines from the reduction of the amide bond.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a ligand for various receptors.
Biological Research: Used in studies involving cell signaling pathways and receptor binding assays.
Industrial Applications: Employed in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring facilitates its interaction with the target site. This compound can modulate biological pathways by either activating or inhibiting these targets, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- N-{4-[4-(4-chlorophenyl)piperazino]phenyl}-2-methylpropanamide
- N-{4-[4-(4-bromophenyl)piperazino]phenyl}-2-methylpropanamide
- N-{4-[4-(4-methylphenyl)piperazino]phenyl}-2-methylpropanamide
Uniqueness
N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide is unique due to the presence of the fluorine atom, which significantly influences its chemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for research, offering distinct advantages over its analogs with different halogen substitutions.
属性
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-15(2)20(25)22-17-5-9-19(10-6-17)24-13-11-23(12-14-24)18-7-3-16(21)4-8-18/h3-10,15H,11-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJLFIPXBHMJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2683724.png)
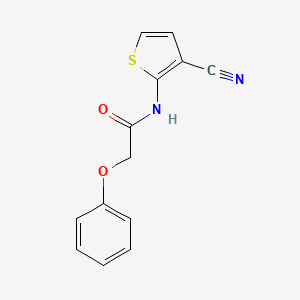
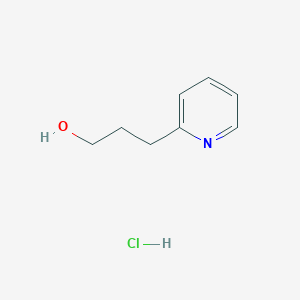
![N-(4-bromophenyl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2683730.png)
![N-(4-acetylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683731.png)
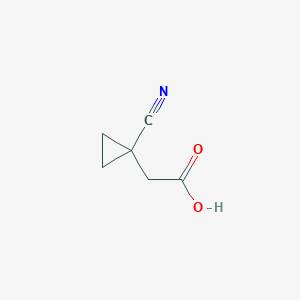

![1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2683735.png)
![6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2683736.png)

